1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
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Overview
Description
1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a benzyl group, which adds to its stability and reactivity.
Preparation Methods
The synthesis of 1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using a microwave oven, which significantly reduces the reaction time and increases the yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused derivatives . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming various cyclic derivatives.
Scientific Research Applications
1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The benzyl group contributes to its binding affinity and stability within biological systems .
Comparison with Similar Compounds
1’-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Benzo[b][1,4]oxazepine: Used in the synthesis of various derivatives with potential biological activities.
Indole/benzimidazole-fused derivatives: These compounds share similar synthetic routes and are studied for their unique chemical and biological properties.
Properties
Molecular Formula |
C21H23F3N2O |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1'-benzyl-7-(trifluoromethyl)spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C21H23F3N2O/c22-21(23,24)17-6-7-19-18(14-17)25-11-8-20(27-19)9-12-26(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,25H,8-13,15H2 |
InChI Key |
LEDVAAGTZRSAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)C(F)(F)F)OC13CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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